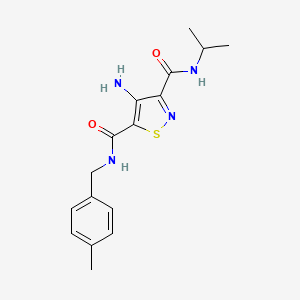

4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide (abbreviated as AMB) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the isothiazole family and has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.

Applications De Recherche Scientifique

Molecular Structure and Properties

- "Amicarbazone" (Kaur et al., 2013) discusses a compound with a similar structure, highlighting its crystal packing dominated by N—H⋯O and N—H⋯N hydrogen bonds. This information can be crucial in understanding the molecular interactions and stability of the compound in various environments. Read more.

Synthesis and Derivative Studies

- "Synthetic studies in the 1,2-Dithiole series. II. Routes to 4-Methylamino-1,2-dithiole-3-thione" (Brown et al., 1965) provides insights into the synthesis of related compounds, useful for understanding the chemical pathways and reactions involved in synthesizing similar molecules. Read more.

- "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives" (Bektaş et al., 2007) explores the synthesis of derivatives that may share structural similarities, indicating potential antimicrobial applications. Read more.

Anticancer Potential

- "Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" (Bekircan et al., 2008) investigates derivatives for their anticancer activity, suggesting potential therapeutic applications for similar compounds. Read more.

Chemical Reactions and Mechanisms

- "v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 21. Synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines" (Albert & Trotter, 1979) provides a detailed study of the synthesis of related compounds, which can inform the chemical behavior of the compound . Read more.

Chelating Agents

- "Convenient synthesis of bifunctional tetraaza macrocycles." (McMurry et al., 1992) discusses the synthesis of macrocyclic tetraamines, relevant for understanding the compound's potential as a chelating agent. Read more.

Mécanisme D'action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as growth, differentiation, and response to external stimuli .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity

Biochemical Pathways

Given the targets, it can be inferred that the compound likely influences pathways related to cell growth and insulin signaling .

Result of Action

Given its targets, it can be inferred that the compound may influence cell growth and insulin signaling .

Propriétés

IUPAC Name |

4-amino-5-N-[(4-methylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-9(2)19-15(21)13-12(17)14(23-20-13)16(22)18-8-11-6-4-10(3)5-7-11/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPABMOXLNBRKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)

![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)